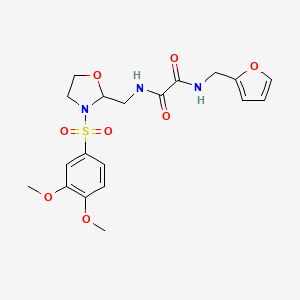

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O8S/c1-27-15-6-5-14(10-16(15)28-2)31(25,26)22-7-9-30-17(22)12-21-19(24)18(23)20-11-13-4-3-8-29-13/h3-6,8,10,17H,7,9,11-12H2,1-2H3,(H,20,23)(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBQJQCVTJOXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound notable for its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The compound's structure incorporates an oxazolidine ring, a sulfonyl group, and various aromatic moieties, which contribute to its chemical reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 500.6 g/mol . The unique combination of functional groups enhances its ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins due to the presence of the sulfonyl group. This interaction can inhibit various enzymes involved in disease progression, particularly in cancer and bacterial infections .

Biological Activity

Research has demonstrated that this compound exhibits significant biological activities, including:

- Enzyme Inhibition : It has been shown to inhibit enzymes relevant to cancer progression and bacterial infections. The sulfonamide derivatives similar to this compound have been studied for their antibacterial properties against clinically relevant pathogens .

- Potential Therapeutic Applications : The compound is being explored for its potential as an anti-cancer agent and as a treatment for bacterial infections. Its structural features facilitate interactions with various biological targets, enhancing its therapeutic potential .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Key Features | Potential Biological Activity |

|---|---|---|

| N'-cycloheptyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide | Similar oxazolidine structure | Antibacterial |

| N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide | Shares sulfonamide and oxazolidine components | Enzyme inhibition |

Synthesis

The synthesis of this compound involves several key steps that allow for precise control over the functional groups present in the final product. The multi-step synthesis typically includes:

- Formation of the oxazolidine ring.

- Introduction of the sulfonamide group.

- Coupling with furan derivatives.

This synthetic pathway is crucial for obtaining high yields and purity necessary for biological testing .

Q & A

Basic Questions

Q. What are the recommended synthetic routes and characterization methods for N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide?

- Synthesis :

- Step 1 : React 3,4-dimethoxyphenyl sulfonyl chloride with oxazolidine derivatives in dichloromethane (DCM) using triethylamine (TEA) as a base to form the sulfonyl-oxazolidine intermediate .

- Step 2 : Couple the intermediate with furan-2-ylmethylamine via an oxalamide linkage using ethyl chlorooxalate or similar activating agents under inert conditions .

- Characterization :

- NMR Spectroscopy : Use and NMR to confirm the sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and oxazolidine/furan moieties (δ ~4.0–5.5 ppm for methylene and ether linkages) .

- LC-MS : Validate molecular weight (e.g., APCI+ mode) and purity (>90% by HPLC) .

Q. How can researchers optimize the purity and yield of this compound during synthesis?

- Solvent Selection : Use polar aprotic solvents (e.g., DCM or THF) to enhance reaction efficiency and minimize side products .

- Purification : Employ silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound. For stereoisomers, chiral HPLC may be required .

- Quality Control : Validate purity via HPLC and confirm stereochemistry using X-ray crystallography (if crystalline) or NOESY NMR .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound in biological systems?

- Key Modifications :

- Sulfonyl Group : The 3,4-dimethoxyphenyl sulfonyl group enhances solubility and enzyme binding (e.g., soluble epoxide hydrolase inhibition) compared to non-substituted analogs .

- Furan vs. Benzyl Groups : Furan-2-ylmethyl substituents improve metabolic stability over benzyl groups in antiviral assays, as seen in HIV-1 entry inhibitor studies .

Q. What in vitro/in vivo assays are suitable for evaluating this compound’s bioactivity?

- Enzyme Inhibition :

- sEH Inhibition : Use fluorescence-based assays with recombinant human sEH and cis-epoxyeicosatrienoic acid (EET) substrates. Monitor hydrolysis rates via LC-MS .

- Antiviral Activity :

- HIV-1 Entry Assay : Test inhibition of pseudotyped HIV-1 infection in TZM-bl cells, measuring luminescence (IC <1 μM for potent analogs) .

Q. How should researchers address contradictions in reported data (e.g., variable yields or bioactivity)?

- Case Study : If yields differ between batches (e.g., 36% vs. 53% in similar syntheses), investigate:

- Stereochemical Control : Racemization during coupling steps may reduce yield. Use chiral auxiliaries or low-temperature conditions .

- Byproduct Formation : Monitor for dimerization (e.g., via HRMS) and adjust reaction stoichiometry or use scavengers .

Q. What computational and experimental methods elucidate the compound’s mechanism of action?

- Molecular Docking : Use AutoDock Vina to model interactions with sEH or HIV-1 gp120. Focus on hydrogen bonding with sulfonyl oxygens and hydrophobic contacts with the furan ring .

- Kinetic Studies : Perform surface plasmon resonance (SPR) to measure binding kinetics (K) to target proteins .

- Metabolite Profiling : Use LC-HRMS to identify phase I/II metabolites in microsomal assays, guiding lead optimization .

Q. What formulation challenges arise due to the compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.